molecular formula C9H13ClO B1405420 2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde CAS No. 1228943-80-3

2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde

Cat. No. B1405420
M. Wt: 172.65 g/mol
InChI Key: BSXRPCFOXBDGBC-UHFFFAOYSA-N
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Patent
US09034875B2

Procedure details

Into a 250 ml round-bottomed flask was added N,N-dimethylformamide (3.5 mL) in dichloromethane (30 mL). The mixture was cooled to −10° C., and phosphoryl trichloride (4 mL) was added dropwise. The solution was warmed up to room temperature and 3,3-dimethylcyclohexanone (5.5 mL) was added slowly. The mixture was heated to reflux overnight. The reaction mixture was quenched by 0° C. solution of sodium acetate (25 g in 50 mL water). The aqueous layer was extracted with ether (3×200 mL). The organic layers were combined, dried over Na2SO4, filtered, and dried under vacuum.
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
5.5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CN(C)[CH:3]=[O:4].P(Cl)(Cl)([Cl:8])=O.[CH3:11][C:12]1([CH3:19])[CH2:17][CH2:16][CH2:15][C:14](=O)[CH2:13]1>ClCCl>[Cl:8][C:14]1[CH2:13][C:12]([CH3:19])([CH3:11])[CH2:17][CH2:16][C:15]=1[CH:3]=[O:4]

Inputs

Step One
Name
Quantity
3.5 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
Quantity
5.5 mL
Type
reactant
Smiles
CC1(CC(CCC1)=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was warmed up to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched by 0° C. solution of sodium acetate (25 g in 50 mL water)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ether (3×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
Smiles
ClC1=C(CCC(C1)(C)C)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.